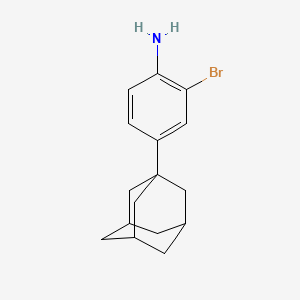

4-(1-Adamantyl)-2-bromoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of adamantyl compounds is characterized by the fusion of three cyclohexane rings . This gives the molecule a rigid and virtually stress-free structure . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . They can undergo various chemical transformations, including polymerization reactions .Scientific Research Applications

Anticancer Potential and Molecular Docking Studies

The compound 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a derivative of 4-(1-Adamantyl)-2-bromoaniline, was evaluated for its anticancer activity. Theoretical calculations and molecular docking studies were conducted to understand its interaction with the protein BRCA2, a target for MCF-7 cancer cells. This research highlights the potential chemotherapeutic applications of adamantyl derivatives in treating cancer (Karagoz Genç et al., 2015).

Reactivity and Synthesis

The reactivity of adamantylideneadamantanes was studied, showing that these compounds undergo bromination reactions that depend on the bromine concentration. Such studies provide valuable insights into the synthesis and reactivity of adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, aiding in the development of new synthetic methods for complex molecules (Chiappe et al., 2000).

Noncovalent Interactions in Drug Design

Adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, have been analyzed for their noncovalent interactions using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies are crucial for understanding the molecular basis of drug interactions and designing more effective therapeutics (El-Emam et al., 2020).

Development of Novel Intermediates for Therapeutics

Research has been conducted on the synthesis of amino acid derivatives of 4-(1-adamantyl)benzoic acid, obtained through the oxidation of 4-(1-adamantyl)toluene. These derivatives represent novel intermediates that could be utilized in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters, demonstrating the versatile applications of adamantyl compounds in developing new medications (Krasnikov et al., 2004).

Antimicrobial and Anti-Inflammatory Activities

Studies have shown that certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibit potent antibacterial activity against a range of bacterial strains and also display anti-inflammatory activity. This suggests the potential of adamantyl derivatives in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Safety and Hazards

properties

IUPAC Name |

4-(1-adamantyl)-2-bromoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENCAVJVRPEVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-bromoaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)